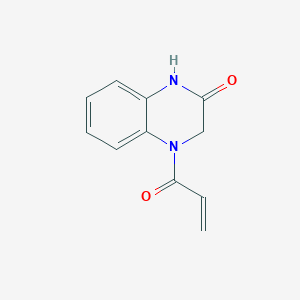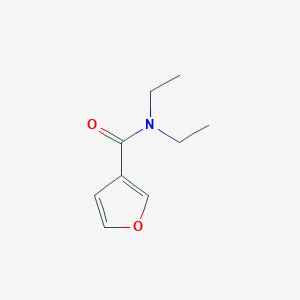
3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile, commonly referred to as 5-chloro-2-furanone (5-CF), is a heterocyclic compound that is widely used in scientific research. It is a highly versatile and powerful chemical reagent, with a variety of applications in both organic and inorganic chemistry, as well as various biological and pharmaceutical fields. 5-CF has been found to be a useful tool in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 5-CF is also a useful reagent for the synthesis of biologically active compounds, such as nucleosides, nucleotides, and amino acids.
Mécanisme D'action
The mechanism of action of 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is not completely understood. However, it is believed that the this compound molecule acts as a Lewis acid, which can react with a variety of substrates to form a variety of products. The exact mechanism of action of this compound depends on the nature of the substrate and the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal and antibacterial activity, as well as some anti-inflammatory activity. Furthermore, this compound has been found to have some cytotoxic activity, which may be due to its ability to interact with DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile in lab experiments include its low cost, its high reactivity, and its ability to form a variety of products. Furthermore, this compound is relatively easy to handle and store, and it is readily available from chemical suppliers. The main limitation of this compound is its toxicity, which can be an issue if it is not handled and stored properly.
Orientations Futures
Future research on 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile could focus on developing more efficient and cost-effective methods of synthesis, as well as investigating its potential applications in pharmaceutical and biological research. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted to investigate the mechanism of action of this compound, as well as its potential interactions with other molecules.
Méthodes De Synthèse
3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can be synthesized through a variety of methods. The most common method is the reaction of 5-chlorofuran-2-yl chloride with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous medium. This reaction results in the formation of this compound and the corresponding alkaline salt. Other methods of synthesis include the reaction of 5-chlorofuran-2-yl bromide with a base in an aqueous medium, and the reaction of 5-chlorofuran-2-yl iodide with a base in an aqueous medium.
Applications De Recherche Scientifique
3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has a wide range of applications in scientific research, including organic synthesis, inorganic synthesis, and pharmaceutical and biological research. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of compounds, including nucleosides, nucleotides, and amino acids. This compound is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In inorganic synthesis, this compound is used as a reagent for the synthesis of coordination compounds, such as transition metal complexes. In pharmaceutical and biological research, this compound is used as a reagent for the synthesis of biologically active compounds, such as peptides and proteins.
Propriétés
IUPAC Name |
3-(5-chlorofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2/c13-11-4-3-10(17-11)12(16)9(6-14)8-2-1-5-15-7-8/h1-5,7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPSXZFYAXOKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

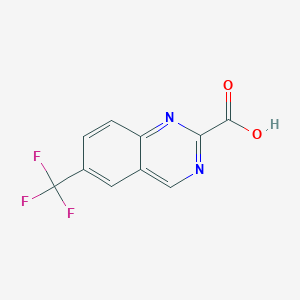
![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)


![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)

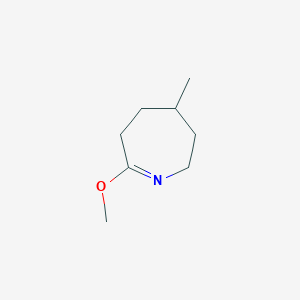
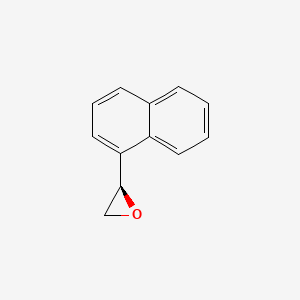

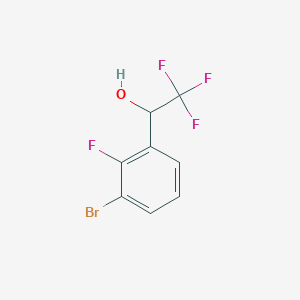

![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
